Cinnolin-8-ylboronicacid
Description
Cinnolin-8-ylboronic acid (CAS: 147621-18-9) is a heterocyclic boronic acid derivative with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol . Its structure consists of a cinnoline core (a benzene ring fused with a pyridazine ring) substituted with a boronic acid (-B(OH)₂) group at the 8-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science research. Key properties include:
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
cinnolin-8-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5,12-13H |
InChI Key |
KBJRALYHVRGDLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnolin-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Another method involves the hydrolysis of 8-(pinacolboranyl)cinnoline, which can be prepared by reacting cinnoline with pinacolborane. The hydrolysis reaction is carried out in the presence of water, leading to the formation of cinnolin-8-ylboronic acid .
Industrial Production Methods
Industrial production of cinnolin-8-ylboronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include arylboronic acids, boronic esters, and various substituted cinnoline derivatives .
Scientific Research Applications
Cinnolin-8-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnolin-8-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
(a) Quinoline-8-boronic Acid (CAS: 2734380)
- Molecular formula: C₉H₈BNO₂ (MW: 172.98 g/mol) .
- Structure : Benzene fused with pyridine, boronic acid at the 8-position.
- Boiling point : >300°C .
- Purity : 90% (technical grade) .
- Hazards: H315, H319, H335 (same as cinnolin-8-ylboronic acid) .
Comparison :
- Quinoline-8-boronic acid has a pyridine ring instead of pyridazine, altering electronic properties. The larger molecular weight (172.98 vs. 160.97) reflects the additional carbon in the heterocycle.
(b) Indolizin-8-ylboronic Acid
- Molecular formula: C₈H₈BNO₂ (MW: 160.97 g/mol) .
- Structure : Bicyclic indolizine (six-membered ring fused with five-membered ring) with boronic acid at the 8-position.
- Hazards : H302, H315, H319, H335 .
Comparison :
- Despite identical molecular weight and formula, the indolizine core introduces distinct electronic and steric effects. Indolizine’s smaller ring system may enhance reactivity in cross-coupling reactions compared to cinnoline derivatives .
(c) Quinoxalin-6-ylboronic Acid Hydrochloride (CAS: 852362-25-5)
- Similarity score: 0.72 relative to cinnolin-8-ylboronic acid .
- Structure : Benzene fused with two nitrogen-containing rings (pyrazine), boronic acid at the 6-position.
Comparison :
Physicochemical and Reactivity Comparison
Key Findings :
- Quinoline-8-boronic acid’s higher thermal stability and commercial availability (90% purity) make it preferable for high-temperature reactions .
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